4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole
Overview
Description
4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole is a type of pyridine . Its formula is C10H12N2O and it has an average mass of 176.219 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: O1CC(N=C1C=2C=CC=NC2)©C . This indicates that the molecule contains a pyridine ring attached to an oxazole ring, both of which are five-membered rings. The oxazole ring is further substituted with two methyl groups .Scientific Research Applications
Oxazole Derivatives in Therapeutic Development
Oxazoles, which include 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole, are five-membered heterocyclic compounds containing oxygen and nitrogen. These compounds are integral in various therapeutic agents due to their diverse pharmacological activities. The oxazole scaffold is particularly prominent in the development of anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory agents. This wide spectrum of pharmacological profiles is attributed to the flexible nature of oxazole for targeting molecular-level enzymes or receptors involved in diseases, making them an attractive option for designing new therapeutic agents (Kaur et al., 2018).
Catalytic Synthesis and Mechanistic Insights
1,3-Oxazole derivatives, which are structurally related to this compound, have been extensively studied for their versatility in medicinal, pharmaceutical, agrochemical, and material sciences. The catalytic synthesis of these derivatives has seen significant advancements, with a focus on metal-dependent synthesis methods. These methodologies are crucial for developing novel 1,3-oxazole derivatives, serving as building blocks in various applications (Shinde et al., 2022).
Antiproliferative Activity and Biological Features
Thiazole and oxazole derivatives, including compounds structurally similar to this compound, have garnered attention due to their significant biological activities. Recent systematic reviews have highlighted their antiproliferative and antitumor activities, demonstrating their potential in cancer treatment. The activity-structure relationship analysis of these compounds suggests that the oxazole nucleus, among other derivatives, plays a crucial role in mediating biological activities, including antifungal, anti-inflammatory, and anticancer effects (Guerrero-Pepinosa et al., 2021).
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole . These factors may include temperature, pH, and the presence of other molecules in the environment.
Biochemical Analysis
Biochemical Properties
4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a catalyst in photoelectrochemical reduction reactions . Additionally, it can bridge metal centers to form coordination polymers with novel properties . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can cause skin irritation, serious eye irritation, and respiratory irritation . These effects suggest that the compound can influence cell signaling pathways and gene expression, leading to changes in cellular metabolism. The compound’s impact on cell function underscores its potential as a biochemical agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to mediate electronic effects between paramagnetic metal ions by stabilizing magnetic ordering further illustrates its complex molecular interactions. These mechanisms contribute to the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for extended observation of its biochemical properties
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical properties, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent . Understanding these dosage effects is essential for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its importance in biochemical processes and its potential as a therapeutic agent
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s availability and efficacy in various cellular contexts. Understanding its transport and distribution mechanisms is essential for optimizing its use in biochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns are crucial for understanding the compound’s biochemical effects and potential therapeutic applications.
Properties
IUPAC Name |
4,4-dimethyl-2-pyridin-3-yl-5H-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)7-13-9(12-10)8-4-3-5-11-6-8/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYABHURTMBEOGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CN=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371148 | |
Record name | 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68981-86-2 | |
Record name | 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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